[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide
Description
This compound is a phosphonium salt featuring a tert-butoxycarbonylmethyl group (derived from 2-methylpropan-2-yl) attached to a triphenylphosphonium core, paired with a hydrobromide counterion. Its bulky tert-butyl group imparts significant steric hindrance and lipophilicity, distinguishing it from other phosphonium salts.
Properties
Molecular Formula |
C24H27BrO2P+ |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1; |
InChI Key |
ZGLFRTJDWWKIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted triphenylphosphanium compounds .
Scientific Research Applications
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide involves its interaction with biological molecules such as proteins and enzymes. The compound can bind to these molecules, leading to changes in their structure and function. This interaction can result in various biochemical and physiological effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among similar phosphonium salts lie in the substituent attached to the methyl group adjacent to the phosphonium center:
- (2-Methoxy-2-oxoethyl)-triphenylphosphanium bromide (): Features a methoxycarbonylmethyl group. The smaller methoxy substituent reduces steric hindrance compared to tert-butyl, enhancing reactivity in nucleophilic substitutions or Wittig reactions .
- Allyl triphenylphosphonium chloride (): An allyl substituent enables conjugation and participation in [2+2] cycloadditions or Wittig olefinations, contrasting with the saturated tert-butyl group .
Physical Properties
*Calculated based on molecular formula.
Biological Activity
The compound [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide, also known as triphenylphosphonium salt derivatives, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Chemical Name : [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide
- Molecular Formula : C24H26BrO2P
- Molecular Weight : 455.34 g/mol
- CAS Number : Not explicitly listed but closely related compounds exist under similar identifiers.
Triphenylphosphonium (TPP) compounds are known to influence cellular processes through several mechanisms:
- Mitochondrial Targeting : TPP moieties facilitate the accumulation of positively charged phosphonium salts within mitochondria, enhancing their therapeutic efficacy against mitochondrial dysfunction.
- Antioxidant Activity : These compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells, a factor implicated in various diseases.
- Cellular Uptake : The lipophilic nature of TPP derivatives allows for enhanced cellular uptake, leading to increased bioavailability and efficacy in targeting specific cellular compartments.
Anticancer Properties
Recent studies have highlighted the anticancer potential of TPP derivatives:
-
Inhibition of Cell Proliferation : Research indicates that [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit growth in breast cancer models (MDA-MB-453) with a GI50 value comparable to known chemotherapeutics .
Compound Cell Line GI50 (μM) TPP Derivative MDA-MB-453 11 Control MDA-MB-453 60 - Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its mitochondrial targeting capabilities, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Antimicrobial Activity
TPP compounds have also demonstrated antimicrobial properties:
-
Bacterial Inhibition : Studies have reported that TPP derivatives can inhibit the growth of various bacterial strains, potentially through membrane disruption mechanisms.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 μg/mL S. aureus 16 μg/mL
Case Study 1: Anticancer Efficacy
A study published in Nature investigated the effects of triphenylphosphonium compounds on cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium .
Case Study 2: Antimicrobial Effects
Research published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial activity of various phosphonium salts against resistant strains of bacteria. The study found that [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium showed promising results, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
